molecular formula C8H9N B7987251 5-NORBORNENE-2-CARBONITRILE

5-NORBORNENE-2-CARBONITRILE

Cat. No.: B7987251
M. Wt: 119.16 g/mol
InChI Key: BMAXQTDMWYDIJX-KJFJCRTCSA-N
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Description

5-NORBORNENE-2-CARBONITRILE is a bicyclic compound that features a norbornene structure with a nitrile group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NORBORNENE-2-CARBONITRILE typically involves a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The nitrile group can be introduced through subsequent functionalization reactions. For example, the reaction of cyclopentadiene with acrylonitrile under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain high-purity this compound. Catalysts and optimized reaction conditions are often employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-NORBORNENE-2-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

5-NORBORNENE-2-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism by which 5-NORBORNENE-2-CARBONITRILE exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-NORBORNENE-2-CARBONITRILE is unique due to its specific bicyclic structure and the presence of a nitrile group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7+,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAXQTDMWYDIJX-KJFJCRTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC([C@@H]1C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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